4-Bromo-2-(methylsulfanyl)benzaldehyde
Description
4-Bromo-2-(methylsulfanyl)benzaldehyde (CAS: Not explicitly listed; CID: 59251276) is a halogenated aromatic aldehyde with the molecular formula C₈H₇BrOS (molecular weight: 247.12 g/mol). Its structure features a bromine atom at the para-position and a methylsulfanyl (-SCH₃) group at the ortho-position relative to the aldehyde functional group. Key identifiers include:
This compound is of interest in organic synthesis, particularly as a precursor for Schiff bases, coordination complexes, and pharmaceuticals. For example, methylsulfanyl groups are known to enhance electron-donating properties, influencing reactivity in cross-coupling reactions and metal coordination .
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXIWZNICPQRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731341 | |
| Record name | 4-Bromo-2-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918350-11-5 | |
| Record name | 4-Bromo-2-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(methylsulfanyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Bromo-2-(methylsulfanyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.
- Molecular Formula : C8H9BrOS
- Molecular Weight : 232.13 g/mol
- Appearance : Typically a solid at room temperature.
- Density : Approximately 1.490 g/cm³
- Boiling Point : 115-116 °C under reduced pressure.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways, although detailed mechanisms remain under investigation.
In Vitro Studies
Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has demonstrated significant antiproliferative activity against MCF-7 human breast cancer cells, with IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.095 | Induction of apoptosis |
| Reference Compound (e.g., CA-4) | MCF-7 | 0.0035 | Microtubule disruption |
The compound's ability to induce apoptosis in cancer cells suggests a promising avenue for further research in cancer therapeutics .
Mechanistic Insights
The interactions between this compound and biological molecules are currently being investigated. Initial findings suggest that it may bind to tubulin at the colchicine-binding site, disrupting microtubule dynamics, which is crucial for cell division and proliferation. This mechanism is similar to that observed in other known anticancer agents .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard agar diffusion methods.
- Cytotoxicity Against Cancer Cells : In a comparative study, the compound was evaluated alongside other benzaldehyde derivatives for their antiproliferative effects on various cancer cell lines, including MCF-7 and Hs578T. Results indicated that it had comparable potency to established anticancer drugs, warranting further exploration into its therapeutic potential .
- Binding Affinity Studies : Recent in silico analyses have suggested that this compound has a favorable binding profile with certain proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Bromo-2-(methylsulfanyl)benzaldehyde with structurally analogous benzaldehyde derivatives:
Molecular weights marked with () are estimated due to lack of explicit data in sources.
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl group (-SCH₃) in the target compound is mildly electron-donating via resonance, enhancing the aldehyde’s nucleophilicity. In contrast, phenoxy (-OPh) and pyrazole groups modify reactivity through steric hindrance or π-π interactions .
- Halogen Influence : Bromine’s electronegativity polarizes the aromatic ring, directing electrophilic substitution to specific positions. For example, in 4-Bromo-2-hydroxy-6-methylbenzaldehyde , bromine and hydroxyl groups create hydrogen-bonding motifs .
Preparation Methods
Synthesis of 2-Fluoro-4-bromobenzaldehyde Intermediate
- Starting Material: 1,4-dibromo-2-fluorobenzene or 4-bromo-2-fluorobenzene.
- Reagents: Isopropyl magnesium chloride (a Grignard reagent), tetrahydrofuran (THF), and a formyl source such as dimethylformamide (DMF).
- Procedure:
- Metal-halogen exchange is performed by combining 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in THF and a co-solvent (e.g., toluene or heptane) at 0–5 °C.
- The resulting arylmagnesium intermediate is then treated with DMF at 0 °C to introduce the formyl group, yielding 2-fluoro-4-bromobenzaldehyde.
- The intermediate is isolated by crystallization using alkanes such as heptane or methylcyclohexane.
- Yield: Approximately 74% isolated yield after crystallization.
Conversion to this compound
- Reagents: Methylthiolate source (commonly sodium methylthiolate or methylthiol with a base), potassium carbonate, methanol as solvent.
- Procedure:
- The 2-fluoro-4-bromobenzaldehyde intermediate is reacted with methylthiolate under nucleophilic aromatic substitution conditions.
- The reaction is typically carried out at moderate temperatures (~50 °C) in methanol with potassium carbonate as a base to facilitate substitution of the fluorine atom by the methylsulfanyl group.
- After completion, the reaction mixture is subjected to solvent removal and purification by crystallization from heptane or similar solvents.
- Yield: Moderate to good yields (~57%) of the final product can be obtained.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvents/Crystallization Agents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Metal-halogen exchange & formylation | 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride, DMF | 0–5 °C | THF, toluene, heptane, methylcyclohexane | 74 | Selective metal-halogen exchange at low temperature; efficient formylation |
| Nucleophilic substitution | Methylthiolate (e.g., NaSCH3), potassium carbonate | ~50 °C | Methanol, heptane | 57 | S_NAr reaction replacing fluorine with methylsulfanyl group; potassium carbonate base |
Research Findings and Notes
- The metal-halogen exchange step is highly selective and efficient when conducted at low temperatures (0–5 °C), avoiding side reactions and degradation of sensitive aldehyde functionality.
- Using isopropyl magnesium chloride as the Grignard reagent allows for controlled formation of the arylmagnesium intermediate.
- The formylation with DMF is a well-established method for introducing aldehyde groups onto aromatic rings via electrophilic substitution by the formyl anion equivalent.
- The nucleophilic aromatic substitution of the fluorine atom by the methylsulfanyl group is facilitated by the electron-withdrawing aldehyde group ortho to the fluorine, which activates the ring towards nucleophilic attack.
- Potassium carbonate serves as a mild base to generate methylthiolate in situ and neutralize acidic by-products.
- Crystallization steps using alkanes such as heptane improve the purity and yield of both intermediate and final products.
- The overall process avoids the need for cryogenic conditions (e.g., -78 °C), making it more practical for industrial scale-up.
Summary of Key Advantages
- Selectivity: High selectivity in metal-halogen exchange and nucleophilic substitution steps.
- Mild Conditions: Reactions conducted at 0–50 °C without extreme cooling.
- Good Yields: Overall yields around 57–74% for intermediate and final product.
- Scalability: Use of common solvents and reagents suitable for scale-up.
- Purification: Effective crystallization protocols for isolation and purification.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 4-Bromo-2-(methylsulfanyl)benzaldehyde?
- Methodology : Synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement reactions. Key steps include:
- Use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group .
- Temperature control (e.g., 0–60°C) to balance reaction rate and selectivity .
- Purification via column chromatography or recrystallization to achieve >97% purity .
- Data Note : Reaction yields are often moderate (40–70%) due to competing side reactions; optimization via solvent choice (e.g., DMF or THF) and catalyst screening (e.g., Lewis acids) is recommended .
Q. How can mass spectrometry (MS) characterize this compound's structural features?
- Methodology :
- Collision Cross-Section (CCS) Data : Predicted CCS values for adducts (e.g., [M+H]⁺: 128.0 Ų, [M+Na]⁺: 132.5 Ų) aid in identifying fragmentation patterns .
- High-Resolution MS (HRMS) : Confirm molecular formula (C₈H₇BrOS) with an error margin <5 ppm .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) due to limited toxicological data .
- Work under fume hoods to avoid inhalation of volatile by-products .
- Store under argon at –20°C to prevent degradation .
- First Aid : Immediate flushing with water for eye/skin exposure; avoid ethanol for decontamination (may enhance absorption) .
Advanced Research Questions
Q. How do computational methods predict its reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Assess electronic effects of the methylsulfanyl (–SCH₃) and bromo (–Br) groups on reaction sites. For example:
- The aldehyde group (C=O) is susceptible to nucleophilic attack (e.g., in Knoevenagel condensations) .
–Br acts as a leaving group in Suzuki-Miyaura couplings, with activation energies influenced by –SCH₃’s electron-donating effect . - Solvent Modeling : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions .
- Data Note : Comparative studies with analogs (e.g., 4-Bromo-2-methoxybenzaldehyde) show altered regioselectivity due to –SCH₃’s steric bulk .
Q. What strategies improve its utility as a pharmaceutical intermediate?
- Methodology :
- Protective Group Chemistry : Mask the aldehyde with acetals or imines during multi-step syntheses to prevent side reactions .
- Late-Stage Functionalization : Introduce substituents (e.g., –NH₂, –CF₃) via C–H activation or halogen exchange .
- Case Study : In safinamide analog synthesis, reductive amination of related benzaldehydes achieved 60–80% yields .
Q. How does crystallographic software (e.g., SHELX) resolve its solid-state structure?
- Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
